ethyl 3-oxohept-6-enoate chemical properties
ethyl 3-oxohept-6-enoate chemical properties
An In-Depth Technical Guide to the Chemical Properties and Synthetic Utility of Ethyl 3-Oxohept-6-enoate
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl 3-oxohept-6-enoate is a bifunctional organic compound of significant interest in modern synthetic chemistry. Possessing both a β-keto ester moiety and a terminal alkene, this molecule serves as a versatile and highly valuable building block for the construction of complex molecular architectures. Its unique structural features allow for a diverse range of chemical transformations, making it an important intermediate in the synthesis of pharmaceuticals, agrochemicals, and fine chemicals.[1] This technical guide provides a comprehensive overview of the core chemical properties, spectroscopic profile, reactivity, synthetic applications, and safety considerations of ethyl 3-oxohept-6-enoate, offering field-proven insights and detailed protocols for the laboratory professional.
Part 1: Core Physicochemical and Spectroscopic Profile
A thorough understanding of a molecule's fundamental properties is the bedrock of its effective application in synthesis. This section details the essential physicochemical data and the spectroscopic signatures used to identify and characterize ethyl 3-oxohept-6-enoate.
Key Chemical Properties
The intrinsic properties of ethyl 3-oxohept-6-enoate are summarized below. This data is critical for reaction planning, purification, and safe handling.
| Property | Value | Source(s) |
| CAS Number | 17605-06-0 | [2][3] |
| Molecular Formula | C₉H₁₄O₃ | [2][4] |
| Molecular Weight | 170.21 g/mol | [2] |
| IUPAC Name | ethyl 3-oxohept-6-enoate | - |
| Synonyms | Ethyl 3-oxo-6-heptenoate, 3-Oxohept-6-enoic acid ethyl ester | |
| Density | 0.985 g/cm³ | |
| Boiling Point | 227.3 °C at 760 mmHg | |
| Flash Point | 91 °C | |
| Physical Form | Solid or Liquid | [2] |
| Typical Purity | ≥95% | [2] |
| InChI Key | BKXPKNYXXNYCBX-UHFFFAOYSA-N | [2] |
Structural Elucidation via Spectroscopy
Unequivocal structural confirmation is a prerequisite for any synthetic application. The combination of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) provides a complete picture of the molecule's connectivity and functional groups.[5]
The following table outlines the expected spectroscopic data for ethyl 3-oxohept-6-enoate. These predictions are based on the known values for analogous β-keto esters and the fundamental principles of spectroscopic interpretation.[5][6]
| Method | Parameter | Predicted Value | Interpretation |
| ¹H NMR | Chemical Shift (δ) | ~1.28 ppm (t, 3H) | Ethyl ester -CH₃ |
| (CDCl₃, 400 MHz) | ~4.20 ppm (q, 2H) | Ethyl ester -OCH₂- | |
| ~3.45 ppm (s, 2H) | α-Methylene protons (-C(O)CH₂C(O)-) | ||
| ~2.60 ppm (t, 2H) | Methylene protons adjacent to ketone (-CH₂C(O)-) | ||
| ~2.40 ppm (q, 2H) | Methylene protons adjacent to alkene (-CH₂CH=) | ||
| ~5.80 ppm (m, 1H) | Internal vinyl proton (-CH=CH₂) | ||
| ~5.05 ppm (m, 2H) | Terminal vinyl protons (=CH₂) | ||
| ¹³C NMR | Chemical Shift (δ) | ~201 ppm | Ketone carbonyl carbon (C3) |
| (CDCl₃, 100 MHz) | ~167 ppm | Ester carbonyl carbon (C1) | |
| ~137 ppm | Internal vinyl carbon (C6) | ||
| ~115 ppm | Terminal vinyl carbon (C7) | ||
| ~61 ppm | Ethyl ester -OCH₂- carbon | ||
| ~49 ppm | α-Methylene carbon (C2) | ||
| ~42 ppm | Methylene carbon (C4) | ||
| ~27 ppm | Methylene carbon (C5) | ||
| ~14 ppm | Ethyl ester -CH₃ carbon | ||
| IR Spec. | Wavenumber (cm⁻¹) | ~1745 cm⁻¹ (strong) | C=O stretch (Ester) |
| (Neat/Thin Film) | ~1715 cm⁻¹ (strong) | C=O stretch (Ketone) | |
| ~1640 cm⁻¹ (medium) | C=C stretch (Alkene) | ||
| ~3080 cm⁻¹ (medium) | =C-H stretch (Alkene) | ||
| ~1180 cm⁻¹ (strong) | C-O stretch (Ester) | ||
| Mass Spec. | m/z | 170.09 | [M]⁺ (Molecular Ion) |
| (EI) | 125 | [M - OEt]⁺ | |
| 97 | [M - C₄H₅O]⁺ | ||
| 43 | [CH₃CO]⁺ |
This protocol outlines the standard steps for obtaining high-quality spectroscopic data for a liquid sample like ethyl 3-oxohept-6-enoate.
-
Sample Preparation:
-
NMR: Dissolve 10-20 mg of the purified compound in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard. Transfer the solution to a 5 mm NMR tube.[5]
-
IR: Place one drop of the neat liquid sample between two potassium bromide (KBr) or sodium chloride (NaCl) plates to create a thin film.[5]
-
MS: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile solvent such as methanol or dichloromethane.
-
-
Data Acquisition:
-
NMR: Acquire ¹H, ¹³C, and DEPT spectra on a 400 MHz (or higher) spectrometer. Standard acquisition parameters should be used.
-
IR: Record the spectrum over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹ and an accumulation of 16 scans.[5]
-
MS: Introduce the sample into the mass spectrometer via direct infusion or through a GC inlet. Acquire data in electron ionization (EI) mode.
-
-
Data Processing:
-
Process the raw data using appropriate software (e.g., MestReNova, TopSpin).
-
For NMR, perform Fourier transformation, phase correction, and baseline correction. Calibrate the ¹H spectrum to the TMS peak at 0.00 ppm. Integrate peaks and identify multiplicities.
-
For IR, label the wavenumbers of significant absorption bands.
-
For MS, identify the molecular ion peak and major fragment ions.
-
Part 2: Synthesis and Chemical Reactivity
The synthetic value of ethyl 3-oxohept-6-enoate stems from its accessible preparation and the rich chemistry afforded by its multiple functional groups.
A Standard Synthetic Pathway: Alkylation of Ethyl Acetoacetate
A reliable and common method for synthesizing ethyl 3-oxohept-6-enoate is the dialkylation of ethyl acetoacetate. This involves the sequential formation of an enolate followed by reaction with an appropriate electrophile, in this case, an allyl halide.
Caption: Workflow for the synthesis of ethyl 3-oxohept-6-enoate.
Materials:
-
Ethyl acetoacetate
-
Sodium ethoxide (NaOEt)
-
Anhydrous ethanol
-
Allyl bromide
-
Hydrochloric acid (1 M)
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Diethyl ether
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert nitrogen atmosphere.
-
In the flask, dissolve sodium ethoxide (1.0 eq) in anhydrous ethanol. Cool the solution to 0 °C in an ice bath.
-
Add ethyl acetoacetate (1.0 eq) dropwise to the stirred solution over 30 minutes, maintaining the temperature at 0 °C to form the sodium enolate.
-
After the addition is complete, add allyl bromide (1.0 eq) dropwise.
-
Allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.
-
Add water to the residue and transfer the mixture to a separatory funnel. Extract the aqueous layer three times with diethyl ether.
-
Combine the organic extracts and wash sequentially with water, 1 M HCl, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel to yield pure ethyl 3-oxohept-6-enoate.
The Reactivity Profile: A Trifecta of Functionality
The molecule's reactivity is governed by three key regions: the acidic α-protons, the two distinct carbonyl centers, and the terminal double bond. This allows for selective and sequential transformations.
Caption: Key reactive sites in ethyl 3-oxohept-6-enoate.
The methylene protons situated between the two carbonyl groups are particularly acidic (pKa ≈ 11 in DMSO) and are readily removed by a base to form a stabilized enolate. This nucleophilic enolate is central to many carbon-carbon bond-forming reactions.
-
Knoevenagel Condensation: The active methylene group can condense with aldehydes and ketones, catalyzed by a weak base like piperidine, to form α,β-unsaturated systems.[1]
-
Michael Addition: The enolate of ethyl 3-oxohept-6-enoate can act as a Michael donor, adding to α,β-unsaturated carbonyl compounds (Michael acceptors) in a conjugate addition reaction.[1]
This protocol demonstrates the utility of ethyl 3-oxohept-6-enoate as a nucleophile.[1]
-
Under an inert atmosphere, dissolve ethyl 3-oxohept-6-enoate (1.0 eq) in anhydrous ethanol (or THF).
-
Cool the solution to 0 °C and add a catalytic amount of a suitable base (e.g., sodium ethoxide, 0.1 eq) to generate the enolate.
-
Stir for 15 minutes at 0 °C.
-
Add methyl vinyl ketone (1.1 eq) dropwise, ensuring the temperature remains below 5 °C.
-
Allow the reaction to warm slowly to room temperature and stir for 12-18 hours.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the product with an organic solvent, dry the combined organic layers, and concentrate under reduced pressure.
-
Purify the resulting 1,5-dicarbonyl compound by column chromatography.
The ketone at the C3 position is more electrophilic than the ester carbonyl and can be selectively targeted.
-
Selective Reduction: The ketone can be selectively reduced to a secondary alcohol using mild reducing agents like sodium borohydride (NaBH₄), leaving the ester and alkene moieties intact.[7] This transformation is crucial for accessing chiral building blocks.
The terminal double bond provides another site for functionalization.
-
Hydrogenation: The C=C double bond can be selectively hydrogenated using catalysts like Palladium on carbon (Pd/C) under an atmosphere of hydrogen gas, yielding ethyl 3-oxoheptanoate.
-
Dihydroxylation: The alkene can be converted to a 1,2-diol using reagents like osmium tetroxide (OsO₄) or potassium permanganate (KMnO₄), a key step in synthesizing polyol structures.[8]
Part 3: Applications in Drug Discovery and Development
The true value of a synthetic building block is demonstrated by its application in constructing molecules with biological relevance. The β-keto ester functionality is a common precursor to a wide array of heterocyclic systems, which form the core of many pharmaceuticals.
-
Heterocycle Synthesis: Ethyl 3-oxohept-6-enoate is an ideal precursor for synthesizing substituted pyrazoles, pyrimidines, and pyridines through condensation reactions with reagents like hydrazines, ureas, and ammonia derivatives, respectively.
-
Scaffold for Bioactive Molecules: The ability to selectively functionalize the molecule at its three reactive sites allows for the creation of diverse molecular libraries for high-throughput screening. Derivatives of this compound can serve as key intermediates in the synthesis of complex natural products and pharmacologically active agents, such as certain HIV-RT inhibitors and neuroprotective agents where similar keto-ester structures are employed.[1][9]
Part 4: Safety and Handling
As a senior scientist, ensuring laboratory safety is paramount. Ethyl 3-oxohept-6-enoate possesses specific hazards that require careful management.
GHS Hazard Information
The following is a summary of the Globally Harmonized System (GHS) classification for this compound.[2]
| Pictogram | GHS Code | Hazard Statement |
| GHS07 | H302: Harmful if swallowed. | |
| H319: Causes serious eye irritation. | ||
| GHS08 | H372: Causes damage to organs through prolonged or repeated exposure. | |
| GHS09 | H410: Very toxic to aquatic life with long lasting effects. | |
| Signal Word | Danger |
Handling and Storage Recommendations
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.
-
Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.
-
Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents and strong bases. Recommended storage temperature is 2-8 °C.[2]
-
Disposal: Dispose of waste material in accordance with local, regional, and national environmental regulations. Avoid release into the environment due to its high aquatic toxicity.[2]
References
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Ethyl 3-oxo-6-heptenoate | CAS#:17605-06-0 | Chemsrc. [Link]
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Ethyl 3-oxohept-6-ynoate | C9H12O3 | CID 13063372 - PubChem. [Link]
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ethyl (E)-6-oxohept-3-enoate | C9H14O3 | CID 101356509 - PubChem. [Link]
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Predicting the structure based on NMR spectra and IR Data (quick lesson) part 13. [Link]
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Efficient Synthesis of Either Enantiomer of Ethyl 5‐Hydroxyhept‐6‐enoate - SciSpace. [Link]
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The NMR spectra of ethyl 3-hydroxy-3,6-dimethylhept-6-enoate are given below. - Chegg. [Link]
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Ethyl 2-methyl-3-oxohept-6-enoate | C10H16O3 | CID 10954205 - PubChem. [Link]
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Organic Syntheses Procedure. [Link]
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Ethyl 3-oxo-6-heptenoate | C9H14O3 | CID 247666 - PubChem. [Link]
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Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3 - YouTube. [Link]
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ethyl 3,3-diethoxypropanoate - Organic Syntheses Procedure. [Link]
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Spectroscopy Data for Undergraduate Teaching - ERIC. [Link]
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Theoretical Studies on the Reaction Mechanism and Kinetics of Ethylbenzene-OH Adduct with O2 and NO2 - MDPI. [Link]
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ADVANCED ORGANIC CHEMISTRY-I (MPC 102T) UNIT-III: Synthetic Reagents & Applications - ResearchGate. [Link]
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Synthesis of Eugenol Ethyl Ether by Ethylation of Eugenol with Diethyl Carbonate over KF/γ-Al2O3 Catalyst - ResearchGate. [Link]
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Synthesis of Eugenol Ethyl Ether by Ethylation of Eugenol with Diethyl Carbonate over KF/γ-Al2O3 Catalyst - MDPI. [Link]
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